N-(5-CHLORO-2-METHYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chlorinated phenyl groups and a methanesulfonamido moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylphenylamine with 4-chlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl rings.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Uniqueness
N-(5-CHLORO-2-METHYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is unique due to its specific combination of chlorinated phenyl groups and the methanesulfonamido moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12-3-6-15(19)9-16(12)20-17(22)11-21(25(2,23)24)10-13-4-7-14(18)8-5-13/h3-9H,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGZYCEHWQKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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